5-Hydroxy-2-methylbenzamide
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Overview
Description
5-Hydroxy-2-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the fifth position and a methyl group at the second position on the benzene ring
Mechanism of Action
Target of Action
It is suggested that this compound might be used in the structure-activity relationship study of novel benzamide derivatives with potential antipsychotics properties
Biochemical Pathways
Given its potential role in the development of antipsychotic drugs , it may influence pathways related to neurotransmission or other neurological processes
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body . Future research should focus on these aspects to understand the pharmacokinetics of 5-Hydroxy-2-methylbenzamide.
Biochemical Analysis
Cellular Effects
The effects of 5-Hydroxy-2-methylbenzamide on various types of cells and cellular processes are significant. In epithelial cells, this compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. It can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, thereby influencing cellular metabolism and promoting cell survival under stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound has been shown to inhibit the activity of certain proteases, which are involved in the degradation of cellular proteins. This inhibition helps in maintaining protein homeostasis within the cell. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by altering the transcriptional activity of target genes. These interactions are crucial for the regulation of cellular processes such as apoptosis, cell cycle progression, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Short-term exposure to this compound results in immediate changes in cellular signaling pathways, particularly those related to oxidative stress and inflammation. Long-term studies have shown that continuous exposure to this compound can lead to sustained modulation of gene expression and cellular metabolism. These long-term effects are associated with improved cellular resilience to stress and reduced incidence of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation, promoting cell survival and reducing tissue damage. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and are associated with the accumulation of the compound in specific tissues. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion into various metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux within the cell. Additionally, this compound can influence the levels of key metabolites, such as glutathione, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can be taken up by cells via transporter proteins located on the cell membrane. Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The compound’s localization within the cell is influenced by its interactions with binding proteins, which can direct it to specific organelles such as the mitochondria and the nucleus .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism. Additionally, this compound can be targeted to the mitochondria, where it exerts its effects on mitochondrial function and energy production. The compound’s localization is regulated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-methylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of 5-hydroxy-2-methylbenzoic acid with ammonia or an amine under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway allows for the preparation of benzamide derivatives with high yields and short reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
5-Hydroxy-2-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Hydroxy-5-methylbenzamide: Isomer with the hydroxyl and methyl groups in different positions.
5-Hydroxybenzamide: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
5-Hydroxy-2-methylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields, offering advantages over its analogs in terms of reactivity and specificity .
Properties
IUPAC Name |
5-hydroxy-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRKCQZWDFHNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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